molecular formula C23H30N4O2 B2466119 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-2-苯氧基丙酰胺 CAS No. 1903850-12-3

N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-2-苯氧基丙酰胺

货号 B2466119
CAS 编号: 1903850-12-3
分子量: 394.519
InChI 键: DXOGJBLCKAKROZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound is a complex process that requires a deep understanding of organic chemistry. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, and high-throughput screening and assays are some of the techniques that might be used.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular formula of C20H25N5O and a molecular weight of 351.454. The structure includes a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group attached to a piperidin-4-yl group, which is further attached to a 2-phenoxypropanamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of various functional groups such as the tetrahydroquinazolin-4-yl group, the piperidin-4-yl group, and the 2-phenoxypropanamide group can lead to a variety of possible reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C20H25N5O), molecular weight (351.454), and its complex structure. Other properties such as melting point, boiling point, and density are not mentioned in the available resources .

科学研究应用

  1. 药物开发中的对映选择性合成:该化合物已用于 CGRP 受体拮抗剂等药物的开发。一个例子是相关化合物的会聚、立体选择性和经济合成,这展示了 N-(1-(2-甲基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-基)-2-苯氧基丙酰胺 在药物合成中的潜在应用 (Cann 等,2012)

  2. 抗精神病药物研究:该化合物的衍生物已被探索为潜在的抗精神病药物,评估了它们与多巴胺和血清素受体的结合以及它们在体内拮抗小鼠阿扑吗啡诱导反应的活性,展示了其在神经精神药物开发中的潜在用途 (Norman 等,1996)

  3. 腺苷受体拮抗作用:已制备并评估了该化合物类别中的哌嗪、哌啶和四氢异喹啉酰胺对人腺苷受体的结合亲和力,确定了几个具有高结合亲和力和选择性的配体,可用于开发腺苷受体拮抗剂 (Stefanachi 等,2008)

  4. 药物开发中的代谢和处置:对相关化合物(如 SB-649868,一种食欲素 1 和 2 受体拮抗剂)的代谢和处置的研究,提供了对该类别化合物代谢途径和潜在药物相互作用的见解,这对药物开发至关重要 (Renzulli 等,2011)

  5. 阿片受体拮抗作用:对结构相似的化合物(如 JDTic)的研究有助于理解阿片受体拮抗剂的构效关系,这有利于开发阿片成瘾和疼痛管理的新疗法 (Thomas 等,2003)

  6. CB1 大麻素受体相互作用:已对类似化合物进行了研究,以了解与 CB1 大麻素受体的分子相互作用,为开发靶向大麻素受体的药物提供了见解 (Shim 等,2002)

  7. 抗惊厥药物开发:已合成并评估了该化合物的衍生物的抗惊厥活性,为新抗惊厥药物的开发做出了贡献 (Gitto 等,2006)

  8. 毒蕈碱受体拮抗作用:对具有相关结构的 α-羟酰胺的研究导致了 M3 毒蕈碱受体的拮抗剂的开发,该拮抗剂可能对治疗与该受体相关的疾病有用 (Broadley 等,2011)

  9. 光致电子转移研究:该化合物的衍生物已用于光致电子转移的研究,这与开发光动力疗法和理解生物系统中的分子相互作用有关 (Gan 等,2003)

  10. 阿片受体纯拮抗剂:对结构上与该化合物相关的 N-取代顺式-4a-(3-羟苯基)-8a-甲基八氢异喹啉的研究,导致了阿片受体纯拮抗剂的开发,这对于治疗阿片相关疾病具有重要意义 (Carroll 等,2005)

属性

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16(29-19-8-4-3-5-9-19)23(28)26-18-12-14-27(15-13-18)22-20-10-6-7-11-21(20)24-17(2)25-22/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOGJBLCKAKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。